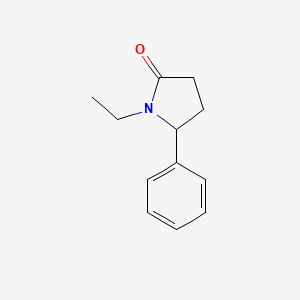

1-Ethyl-5-phenylpyrrolidin-2-one

Description

1-Ethyl-5-phenylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with an ethyl group at position 1 and a phenyl group at position 5. Pyrrolidinones are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their polarity, stability, and versatility as intermediates.

Properties

CAS No. |

214263-94-2 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-ethyl-5-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C12H15NO/c1-2-13-11(8-9-12(13)14)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

InChI Key |

FNDKVGIVEZIURV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(CCC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Key Observations:

- Substituent Position and Type: The target compound’s 1-ethyl and 5-phenyl substituents distinguish it from analogs like 5-methyl-2-pyrrolidone (methyl at position 5) and 1-ethenylpyrrolidin-2-one (ethenyl at position 1) . The phenyl group likely reduces solubility in polar solvents compared to hydroxy-substituted analogs (e.g., 5-hydroxy derivatives in ).

- Electronic Effects: The methoxy group in 5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one may donate electrons to the aromatic ring, altering reactivity in electrophilic substitution reactions.

Physicochemical and Functional Differences

Solubility and Polarity

- Lipophilicity: The target compound’s phenyl group increases hydrophobicity compared to hydroxy-substituted derivatives (e.g., ). This property may favor membrane permeability in drug candidates.

- Hydrogen Bonding: Hydroxy-containing analogs (e.g., ) exhibit higher polarity due to H-bonding capacity, enhancing solubility in aqueous media.

Thermal Stability

- Higher molecular weight analogs like 5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one (219.28 g/mol) may exhibit elevated melting/boiling points compared to low-weight derivatives such as 5-methyl-2-pyrrolidone (99.13 g/mol) .

Preparation Methods

Donor–Acceptor Cyclopropane Ring-Opening and Lactamization

Lewis Acid-Catalyzed Ring-Opening with Primary Amines

A highly efficient route involves the Lewis acid-catalyzed opening of DA cyclopropanes 1 with primary amines, followed by in situ lactamization and dealkoxycarbonylation (Scheme 1). For instance, nickel perchlorate catalyzes the reaction between cyclopropane 1a (dimethyl 2-(3,4,5-trimethoxyphenyl)cyclopropane-1,1-dicarboxylate) and 2-fluoroaniline, yielding 1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one (2b ) in 79% yield after scale-up to 1.00 g of starting material. The mechanism proceeds via an SN2-like nucleophilic attack at the cyclopropane’s electrophilic carbon, with subsequent lactamization driven by acetic acid-mediated cyclization.

Table 1: Representative DA Cyclopropane Substrates and Amines

| Cyclopropane | Amine | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1a | 2-Fluoroaniline | Ni(ClO4)2 | 79 | |

| 1b | Benzylamine | BF3·OEt2 | 68 | |

| 1c | Cyclobutylamine | Zn(OTf)2 | 55 |

One-Pot Dealkoxycarbonylation

To eliminate the ester group at C(3), a one-pot saponification-thermolysis sequence is employed. For example, alkaline hydrolysis of the intermediate γ-amino ester followed by heating at 120°C under reduced pressure affords 1-ethyl-5-phenylpyrrolidin-2-one (2a ) in 73% overall yield. This method circumvents intermediate isolation, enhancing practicality for large-scale synthesis.

Condensation and Cyclization Strategies

Aniline–Hex-5-en-2-one Condensation

A traditional approach involves the condensation of aniline with hex-5-en-2-one in ethanol under reflux, facilitated by sodium iodide (NaI). This method, adapted from earlier protocols, produces 1-ethyl-5-phenylpyrrolidin-2-one in 65–70% yield after chromatographic purification. The reaction proceeds via Michael addition followed by intramolecular cyclization, with NaI enhancing the nucleophilicity of the amine.

Microfluidic Synthesis for Enhanced Efficiency

Recent advances in microfluidic technology enable rapid optimization of reaction parameters. A representative procedure involves the continuous-flow reaction of 4-isopropylphenylamine with phenylacetylene in a microreactor, achieving 76% yield of 1-(4-isopropylphenyl)-3,3-dimethyl-5-phenylpyrrolidin-2-one within 10 minutes. Although this example pertains to a structural analog, the methodology is adaptable to 1-ethyl-5-phenylpyrrolidin-2-one by substituting ethylamine derivatives.

Table 2: Microfluidic Reaction Parameters

| Parameter | Value |

|---|---|

| Residence Time | 10 min |

| Temperature | 80°C |

| Solvent | Toluene/AcOH (3:1) |

| Yield | 76% |

Post-Synthetic Modifications

Enantioselective Synthesis

Chiral DA cyclopropanes, such as ( S)-2-( p-tolyl)cyclopropane-1,1-dicarboxylate, undergo ring-opening with ethylamine to yield ( R)-1-ethyl-5-( p-tolyl)pyrrolidin-2-one with >99% enantiomeric excess (ee). The stereochemical integrity is preserved via an SN2 mechanism during cyclopropane cleavage, confirmed by X-ray crystallography.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| DA Cyclopropane Opening | High yields, one-pot scalability | Requires specialized substrates |

| Condensation | Simple reagents, no catalyst | Moderate yields, byproduct formation |

| Microfluidic | Rapid optimization, high throughput | Equipment-dependent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.